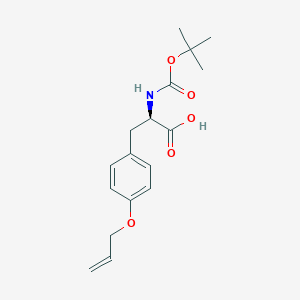

Boc-D-tyr(all)-OH

描述

“Boc-D-tyr(all)-OH” is a chemical compound that is often used in research1. It is also known as BOC-D-TYR-OME1.

Synthesis Analysis

The synthesis of dendritic dipeptides, which includes “Boc-D-tyr(all)-OMe”, has been described in a study2. These dendritic dipeptides self-assemble into porous elliptical and circular columns that in turn self-organize into centered rectangular columnar and hexagonal columnar periodic arrays2.

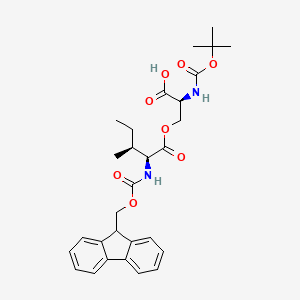

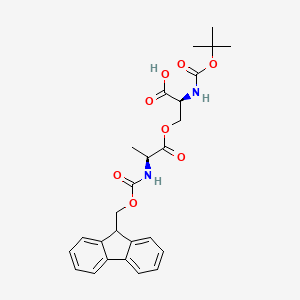

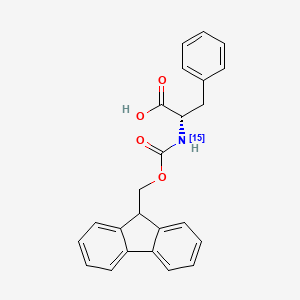

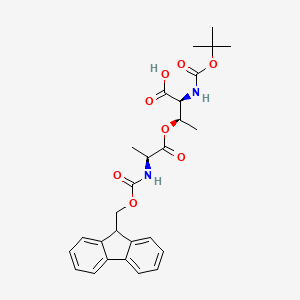

Molecular Structure Analysis

The molecular structure of “Boc-D-tyr(all)-OH” is complex and involves multiple bonds3. It contains a total of 42 bonds, including 21 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 aromatic hydroxyl3.

Chemical Reactions Analysis

“Boc-D-tyr(all)-OH” can undergo various chemical reactions. For instance, when it is reacted with NBS in the presence of pTsOH, a moderate yield of the mono-brominated material is obtained4. This reaction can be accelerated by UV-vis irradiation4.Physical And Chemical Properties Analysis

“Boc-D-tyr(all)-OH” has a molecular weight of 295.345. It is a complex molecule with a high degree of structural complexity6.科学研究应用

17O Nuclear Magnetic Resonance (NMR) Spectroscopy : A study by Tsikaris et al. (2000) utilized Boc-D-tyr(all)-OH in 17O NMR spectroscopy. They reported the detection of both carbonyl and hydroxyl 17O resonances in the carboxylic group of this compound, attributing this to strong hydrogen-bonded interactions (Tsikaris et al., 2000).

Chemo-Enzymatic Synthesis of Peptides : Sun et al. (2011) described the use of Boc-D-tyr(all)-OH in the chemo-enzymatic synthesis of endomorphin-1, an effective analgesic peptide. The research highlighted the efficient synthesis of this peptide with minimal side-chain protection and simple purification, contributing to greener peptide synthesis methods (Sun et al., 2011).

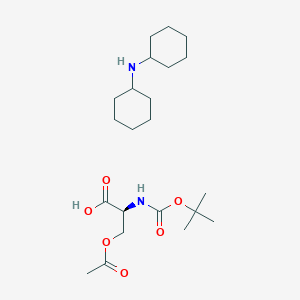

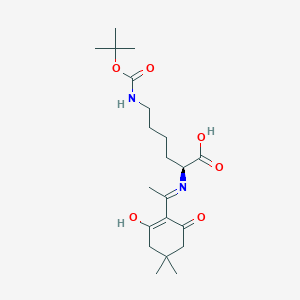

Synthesis of N-tert-Butoxycarbonyl-O-cyclohexyl-L-tyrosine : Nishiyama et al. (2001) developed an efficient synthesis method for a similar compound, N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine (Boc-Tyr(Chx)-OH), demonstrating its practical use in synthesizing tyrosine derivatives (Nishiyama et al., 2001).

δ Opioidmimetic Antagonists : Salvadori et al. (1995) explored the use of Boc-D-tyr(all)-OH in designing δ opioidmimetic antagonists, contributing to the development of potent opioid peptide antagonists with potential clinical applications (Salvadori et al., 1995).

Synthesis of O-phosphotyrosine-containing Peptides : Perich (1991) discussed the synthesis of Tyr(P)-containing peptides using Boc-D-tyr(all)-OH, which is pivotal for the preparation of large and complex Tyr(P)-containing peptides (Perich, 1991).

安全和危害

The safety data sheet for “Boc-D-tyr(all)-OH” provides information about its hazards and safety precautions7. It is recommended for research and development use only and not for medicinal or household use7.

未来方向

“Boc-D-tyr(all)-OH” has potential applications in the synthesis of biologically active targets8. With an efficient route to the synthesis of the mono ortho-brominated derivative of “Boc-D-tyr(all)-OH” in hand, the synthesis of the intriguing anti-cancer natural product, bisebromoamide, may now be tackled8.

Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the original sources.

属性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRRNENSHUFZBH-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-tyr(all)-OH | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

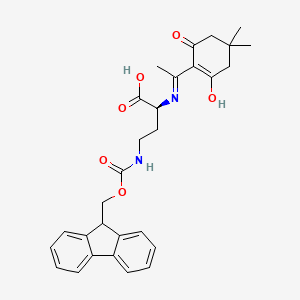

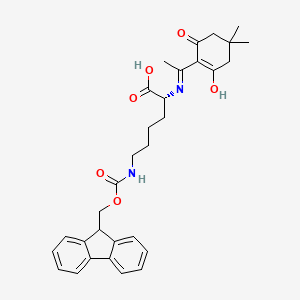

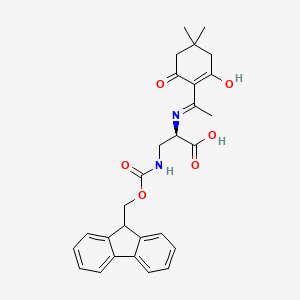

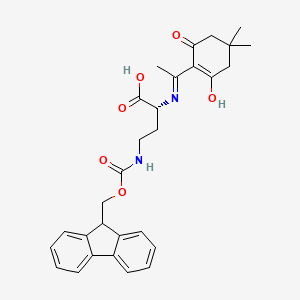

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

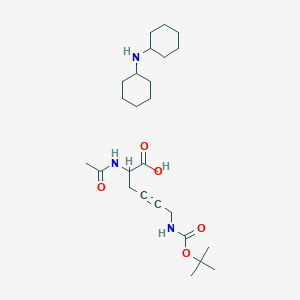

![Fmoc-[D]Leu-OH](/img/structure/B613611.png)

![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)